molecular formula C8H9N3 B3015955 3-(Hydrazinylmethyl)benzonitrile CAS No. 936755-58-7

3-(Hydrazinylmethyl)benzonitrile

Cat. No.: B3015955
CAS No.: 936755-58-7
M. Wt: 147.181
InChI Key: DXDXOQIXPHKNSS-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)benzonitrile (CAS: 1375474-54-6) is a benzonitrile derivative functionalized with a hydrazinylmethyl group (-CH₂-NH-NH₂) at the meta position of the aromatic ring. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing heterocyclic scaffolds, including triazoles and thiazolidinones, due to its reactive hydrazine moiety . Its hydrochloride salt form enhances stability and solubility, making it suitable for research applications in drug discovery and materials science .

Properties

IUPAC Name

3-(hydrazinylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4,11H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDXOQIXPHKNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)benzonitrile typically involves the reaction of benzonitrile with hydrazine derivatives. One common method is the reaction of benzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-(Hydrazinylmethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

3-(Hydrazinylmethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzonitrile Derivatives

Structural and Functional Group Variations

The reactivity and applications of benzonitrile derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Key Benzonitrile Derivatives and Their Substituents
Compound Name Substituent(s) Key Functional Groups Applications/Properties Reference
3-(Hydrazinylmethyl)benzonitrile Hydrazinylmethyl (-CH₂-NH-NH₂) Hydrazine, nitrile Drug synthesis, chelating agents
3-(Dimethylamino)benzonitrile Dimethylamino (-N(CH₃)₂) Tertiary amine, nitrile Halogen-bonding studies, UV-Vis probes
3-Nitrobenzonitrile Nitro (-NO₂) Electron-withdrawing nitro, nitrile Explosives precursor, agrochemicals
3-(3-Thienyl)benzonitrile 3-Thienyl Heterocyclic sulfur, nitrile Organic electronics, polymers
3-Methoxy-4-nitrobenzonitrile Methoxy (-OCH₃), nitro (-NO₂) Electron-donating/withdrawing groups Pharmaceutical intermediates
5FB (4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}benzonitrile) Thiazolidinone, trifluoromethyl Thiazolidinone, CF₃, nitrile Estrogen receptor ligands

Electronic and Reactivity Profiles

  • Hydrazinylmethyl Group: The hydrazine moiety in 3-(Hydrazinylmethyl)benzonitrile enables nucleophilic reactions, such as condensation with aldehydes/ketones to form hydrazones, and cyclization to generate triazoles or pyrazoles . This contrasts with 3-(dimethylamino)benzonitrile, where the dimethylamino group enhances electron density, favoring halogen-bonding interactions with haloforms (e.g., CHI₃) .
  • Nitro vs. Hydrazinyl Groups : The nitro group in 3-nitrobenzonitrile is strongly electron-withdrawing, reducing aromatic ring electron density and directing electrophilic substitution to specific positions. In contrast, the hydrazinyl group is electron-donating, increasing ring reactivity toward electrophiles .
  • Heterocyclic Substituents: 3-(3-Thienyl)benzonitrile incorporates a thiophene ring, enhancing conjugation and nonlinear optical (NLO) properties when integrated into polymer matrices like PVK. This contrasts with the hydrazinylmethyl derivative, which prioritizes synthetic versatility over optoelectronic performance .

Thermodynamic and Spectroscopic Properties

  • Solvent Effects: The polarizability of benzonitrile derivatives is solvent-dependent. For example, 3-(dimethylamino)benzonitrile exhibits solvatochromic shifts in UV-Vis spectra due to dipole-dipole interactions, whereas hydrazinylmethyl derivatives show broader absorption bands attributed to hydrogen-bonding capabilities .

Biological Activity

3-(Hydrazinylmethyl)benzonitrile, also known as 3-(hydrazinylmethyl)benzonitrile hydrochloride, is a chemical compound characterized by its unique hydrazinylmethyl functional group attached to a benzonitrile moiety. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities and applications in drug development.

  • Molecular Formula : C8H10ClN3
  • Molecular Weight : 185.64 g/mol
  • IUPAC Name : 3-(hydrazinylmethyl)benzonitrile hydrochloride
  • InChI Key : InChI=1S/C8H9N3.ClH/c9-5-7-2-1-3-8(4-7)6-11-10;/h1-4,11H,6,10H2;1H

The biological activity of 3-(hydrazinylmethyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in biochemical pathways, influencing various physiological processes.

Biological Activities

Research indicates that 3-(hydrazinylmethyl)benzonitrile exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and enzyme inhibition.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be leveraged in developing therapeutic agents targeting metabolic pathways.

Case Studies

Several case studies highlight the applications and effects of 3-(hydrazinylmethyl)benzonitrile:

  • Study on Antimicrobial Effects : A recent study evaluated the effectiveness of 3-(hydrazinylmethyl)benzonitrile against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antibiotic agent.
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), promoting cell death through apoptosis pathways.

Research Findings

A summary of research findings related to the biological activity of 3-(hydrazinylmethyl)benzonitrile is presented in the following table:

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against E. coli and S. aureus
Anticancer PotentialInduction of apoptosis in breast cancer cell lines; increased ROS levels
Enzyme InteractionInhibition of specific metabolic enzymes leading to altered metabolic pathways

Comparison with Similar Compounds

When compared with similar compounds such as 3-(aminomethyl)benzonitrile and 3-(methylamino)methylbenzonitrile, 3-(hydrazinylmethyl)benzonitrile stands out due to its unique hydrazinylmethyl group which enhances its reactivity and biological activity.

CompoundUnique FeaturesBiological Activity
3-(Hydrazinylmethyl)benzonitrileReactive hydrazine groupAntimicrobial, anticancer
3-(Aminomethyl)benzonitrileAmino groupLimited biological activity
3-(Methylamino)methylbenzonitrileMethylamino groupModerate enzyme inhibition

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